molecular formula C12H12ClN3O B11780901 4-(4-Chlorophenyl)-2-methyl-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol

4-(4-Chlorophenyl)-2-methyl-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol

Cat. No.: B11780901
M. Wt: 249.69 g/mol
InChI Key: PYSKHSRZAMTNMA-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-2-methyl-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-2-methyl-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde with 2-methyl-1,2-diaminopropane in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-2-methyl-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

4-(4-Chlorophenyl)-2-methyl-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes. For instance, it has been shown to inhibit CDK2, a key enzyme involved in cell cycle regulation. The inhibition occurs through binding to the active site of the enzyme, preventing its interaction with substrates and leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Chlorophenyl)-2-methyl-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol is unique due to its specific structural features, such as the chlorophenyl group and the tetrahydropyrrolo[2,3-c]pyrazol core. These features contribute to its distinct biological activities and make it a valuable compound for various applications.

Properties

Molecular Formula

C12H12ClN3O

Molecular Weight

249.69 g/mol

IUPAC Name

4-(4-chlorophenyl)-2-methyl-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-one

InChI

InChI=1S/C12H12ClN3O/c1-16-12(17)10-9(6-14-11(10)15-16)7-2-4-8(13)5-3-7/h2-5,9,14-15H,6H2,1H3

InChI Key

PYSKHSRZAMTNMA-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(N1)NCC2C3=CC=C(C=C3)Cl

Origin of Product

United States

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